molecular formula C8H12O4 B154082 3-Methyl-2-pentenedioic acid ethyl ester CAS No. 130007-49-7

3-Methyl-2-pentenedioic acid ethyl ester

Cat. No. B154082
M. Wt: 172.18 g/mol
InChI Key: BJIMLCFDYWLLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-pentenedioic acid ethyl ester is a chemical compound with the molecular formula C8H12O4 . It is also known by other names such as 5-ethoxy-3-methyl-5-oxopent-3-enoic acid .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-pentenedioic acid ethyl ester can be represented as a 2D Mol file or a computed 3D SD file . The exact structure is not provided in the sources.


Chemical Reactions Analysis

Esters, including 3-Methyl-2-pentenedioic acid ethyl ester, typically undergo reactions such as hydrolysis, which is the splitting with water. This reaction can be catalyzed by either an acid or a base . The products of hydrolysis are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-2-pentenedioic acid ethyl ester is 172.17800 . Other physical and chemical properties such as density, melting point, and boiling point are provided by Chemsrc .

properties

IUPAC Name

(E)-5-ethoxy-3-methyl-5-oxopent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-12-8(11)5-6(2)4-7(9)10/h4H,3,5H2,1-2H3,(H,9,10)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSCDBPORGOEGP-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=C/C(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-pentenedioic acid ethyl ester

CAS RN

130007-49-7
Record name 3-Methyl-2-pentenedioic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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